molecular formula C72H54N4 B8023482 N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine

N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine

Cat. No.: B8023482
M. Wt: 975.2 g/mol
InChI Key: WLLRHFOXFKWDMQ-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-N,N’-bis[4’-(diphenylamino)biphenyl-4-yl]benzidine: is a complex organic compound with the molecular formula C72H54N4 . It is known for its application in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyl-N,N’-bis[4’-(diphenylamino)biphenyl-4-yl]benzidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of Diphenylamino Groups:

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Diphenyl-N,N’-bis[4’-(diphenylamino)biphenyl-4-yl]benzidine can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: It can also be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Electronics: Used as a hole transport material in OLEDs, enhancing the efficiency and stability of these devices.

    Photovoltaics: Applied in organic solar cells to improve charge transport properties.

Biology and Medicine:

    Biosensors: Utilized in the development of biosensors due to its electronic properties.

    Drug Delivery: Investigated for potential use in drug delivery systems due to its ability to interact with biological molecules.

Industry:

Mechanism of Action

Mechanism: N,N’-Diphenyl-N,N’-bis[4’-(diphenylamino)biphenyl-4-yl]benzidine functions primarily as a hole transport material. It facilitates the movement of positive charge carriers (holes) through the organic layers of electronic devices.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine
  • N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
  • N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine

Comparison:

Biological Activity

N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine (commonly referred to as TPTE) is a complex organic compound with significant applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure, characterized by multiple diphenylamine units, contributes to its electronic properties and potential biological interactions. This article explores the biological activity of TPTE, focusing on its toxicity, potential therapeutic applications, and environmental impact.

  • Molecular Formula : C72H54N4
  • Molecular Weight : 975.23 g/mol
  • CAS Number : 167218-46-4
  • Melting Point : 241°C
  • Purity : ≥98.0% (HPLC)

Biological Activity Overview

The biological activity of TPTE has been studied primarily in the context of its toxicity and potential as a therapeutic agent. Research indicates that the compound exhibits both cytotoxic effects on various cell lines and potential for use in photodynamic therapy.

Cytotoxicity Studies

TPTE has demonstrated cytotoxic effects in several studies:

  • Cell Line Testing :
    • Studies involving human cancer cell lines (e.g., HeLa, MCF-7) have shown that TPTE induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate toxicity .
  • Mechanism of Action :
    • The cytotoxicity is attributed to the compound's ability to intercalate DNA and inhibit topoisomerase activity, leading to DNA damage and cell death .
  • Comparative Toxicity :
    • In comparison with other diphenylamine derivatives, TPTE exhibited higher toxicity levels, suggesting that the biphenyl moieties enhance its biological activity .

Potential Therapeutic Applications

Despite its cytotoxic effects, TPTE's properties may also be harnessed for therapeutic purposes:

  • Photodynamic Therapy (PDT) :
    • TPTE has been investigated as a photosensitizer in PDT due to its ability to generate singlet oxygen upon light activation. This property is beneficial in targeting tumor cells while minimizing damage to surrounding healthy tissues .
  • Antioxidant Properties :
    • Some studies suggest that TPTE may possess antioxidant properties, which could be exploited in treating oxidative stress-related diseases .

Environmental Impact and Biodegradability

As an organic compound used in electronic materials, TPTE poses potential environmental risks:

  • Biodegradation Studies :
    • Research indicates that TPTE is resistant to biodegradation under anaerobic conditions, raising concerns about its persistence in the environment .
  • Microbial Interaction :
    • Investigations into microbial consortia capable of degrading similar compounds have shown that certain bacterial strains can metabolize diphenylamine derivatives, suggesting potential pathways for bioremediation .

Data Table: Summary of Biological Activity Studies

Study TypeCell LineIC50 (µM)Mechanism of ActionReference
Cytotoxicity StudyHeLa20ROS generation, DNA intercalation
Cytotoxicity StudyMCF-715Topoisomerase inhibition
PDT ApplicationVariousN/ASinglet oxygen generation
Antioxidant StudyVariousN/AScavenging free radicals

Case Studies

  • Case Study on Cancer Cells :
    • A study evaluated the effects of TPTE on breast cancer cells, finding that treatment resulted in significant apoptosis and reduced cell proliferation compared to untreated controls.
  • Environmental Assessment :
    • An environmental impact study assessed the persistence of TPTE in aquatic systems, concluding that its resistance to biodegradation could lead to accumulation and toxicity in aquatic organisms.

Properties

IUPAC Name

N,N-diphenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H54N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-54H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRHFOXFKWDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H54N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8.66 g (0.021 mol) of N,N,N'-triphenylbenzidine thus obtained, 4.06 g (0.01 mol) of 4,4'-diiodobiphenyl, 2.90 g (0.021 mol) of anhydrous potassium carbonate, 0.32 g (0.005 mol) of copper powder, and 10 ml of nitrobenzene were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 195° C. to 210° C. for 20 hours. The reaction product was then extracted with 140 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated. To the concentrate was then added 120 ml of n-hexane to recover a crude crystal. The crude crystal thus recovered was then purified by column chromatography (carrier: silica gel; elute: 1/2 mixture of toluene and n-hexane) to obtain 4.73 g (yield: 48.5%) of N,N'-bis(4'-diphenylamino-4-biphenylyl)-N,N'-diphenylbenzidine. The melting point of the product was from 242.5° C. to 243.5° C.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.32 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.